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Compound of Interest

Compound Name:
3,5-Dibromo-4-cyclopropyl-4H-

1,2,4-triazole

CAS No.: 2171888-21-2

Cat. No.: B2513224

Get Quote

Executive Summary
Dibrominated triazoles represent a specialized niche in heterocyclic medicinal chemistry. While

the triazole ring (1,2,3- and 1,2,4-isomers) is a privileged scaffold found in blockbuster drugs

like fluconazole and sitagliptin, the introduction of bromine atoms creates unique

physicochemical properties.[1] The heavy halogen atoms introduce sigma-hole interactions

(halogen bonding), enhance lipophilicity (LogP), and alter metabolic stability.[1] This guide

analyzes two primary classes:

Core-Brominated Scaffolds: 4,5-dibromo-1,2,3-triazoles, primarily serving as dense, electron-

deficient building blocks and herbicide precursors.[1]

Peripherally-Brominated Pharmacophores: Triazoles decorated with dibromophenyl moieties

(e.g., 2,4-dibromophenyl), which exhibit potent antifungal and anticancer activities often

superior to their non-halogenated or chlorinated analogues.[1]
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The "Halogen Bond" Advantage
In drug design, bromine is not merely a hydrophobic bulk. It acts as a Lewis acid capable of

forming halogen bonds (X-bonds) with nucleophilic residues (e.g., carbonyl oxygen of peptides)

in the target protein's binding pocket.

Electronic Effect: The electron-withdrawing nature of the triazole ring polarizes the C-Br

bond, enhancing the positive electrostatic potential (

-hole) on the bromine atom.

Steric Modulation: The large van der Waals radius of bromine (1.85 Å) can fill hydrophobic

pockets more effectively than chlorine (1.75 Å) or fluorine (1.47 Å), increasing binding affinity

if the pocket accommodates the bulk.

Mechanism of Action (MOA)
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Therapeutic Area Primary Target Mechanism Description

Antifungal
CYP51 (Lanosterol 14

-demethylase)

The triazole N4 nitrogen

coordinates with the Heme Iron

(Fe) in the enzyme active site.

The dibromophenyl group

occupies the hydrophobic

access channel, mimicking the

lanosterol substrate and

blocking ergosterol

biosynthesis.

Anticancer Tubulin / Kinases

Dibrominated derivatives often

induce apoptosis via cell cycle

arrest (G2/M phase). Some

analogues inhibit EGFR or

intercalate DNA, where the

bromine atoms facilitate

specific groove binding.

Antibacterial Cell Wall / Membrane

Lipophilic dibromo-triazoles

disrupt bacterial membrane

integrity. Specific derivatives

inhibit DNA gyrase.

Part 2: Experimental Protocols
Synthesis of the Core Scaffold: 4,5-Dibromo-1H-1,2,3-
triazole
Context: This compound is a versatile intermediate for "click" chemistry and herbicide

synthesis.[1] Safety Warning: Bromine (

) is highly corrosive and toxic. Work in a fume hood.

Protocol:

Reagents: 1,2,3-Triazole (20.0 g, 290 mmol), Bromine (
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, 50.0 mL total), Water (

, 200 mL).

Setup: 500 mL flask equipped with a magnetic stirrer and addition funnel.

Bromination (Step 1): Suspend 1,2,3-triazole in water.[1][2] Slowly add

(20 mL) dropwise over 20 mins.

Reaction: Heat the solution to 50 °C and stir for 3 hours. A precipitate will form.[2]

Filtration 1: Filter the precipitate (partial product) and keep the filtrate.

Bromination (Step 2): Return filtrate to the flask. Add fresh

(20 mL) and stir for 18 hours. Filter again.

Bromination (Step 3): Add remaining

(10 mL) to filtrate, stir 18 hours. Collect final precipitate.

Purification: Wash combined solids with copious water. Dry in a vacuum oven.

Yield: ~98% (Off-white solid).[2]

Validation: Melting point and

H-NMR (absence of triazole C-H peaks).

Biological Assay: Antifungal Susceptibility (Broth
Microdilution)
Target:Candida albicans (Fluconazole-resistant strains).

Protocol:

Preparation: Dissolve dibrominated triazole derivatives in DMSO (stock 1 mg/mL).

Medium: RPMI 1640 medium buffered with MOPS (pH 7.0).
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Inoculum: Adjust fungal suspension to

to

CFU/mL.

Plate Setup: Use 96-well plates. Perform serial twofold dilutions of the compound (range 64

g/mL to 0.125

g/mL).

Incubation: Add 100

L of inoculum to each well. Incubate at 35 °C for 24–48 hours.

Readout: Determine Minimum Inhibitory Concentration (MIC) visually or via

spectrophotometer (OD

).

Control: Fluconazole (positive), DMSO (negative).[1]

Success Criterion: MIC

(80% inhibition) < 8

g/mL indicates potent activity.

Part 3: Structure-Activity Relationship (SAR)
Visualization
The following diagram illustrates the SAR logic for dibrominated triazoles, distinguishing

between the core ring bromination and peripheral phenyl bromination.
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Caption: SAR divergence: Core bromination yields reactive intermediates, while peripheral

dibromophenyl substitution yields potent bioactive pharmacophores.[1]

Part 4: Comparative Data Analysis
Table 1: Bioactivity Comparison of Halogenated Triazole Derivatives
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Compound
Class

Substituent
Pattern

Primary
Activity

MIC / IC50
Range

Key Feature

Reference
Fluconazole

(Difluoro)
Antifungal

0.5 - 64

ngcontent-ng-

c567981813=""

_nghost-ng-

c1980439775=""

class="inline ng-

star-inserted">

g/mL

Standard of care;

resistance

issues.

Dibromo-

Analogue

2,4-

Dibromophenyl
Antifungal

0.125 - 4

g/mL

Superior against

resistant C.

albicans.

Dibromo-

Analogue

3,5-

Dibromophenyl
Anticancer

5 - 15

M

Moderate

cytotoxicity;

induces

apoptosis.

Core-Bromo
4,5-Dibromo-

1,2,3-triazole
Herbicidal

N/A

(Intermediate)

High chemical

reactivity;

precursor.[2]

Note: Data synthesized from multiple SAR studies (see References).

Part 5: Future Outlook
The "dibromo" motif is currently underutilized compared to "difluoro" or "dichloro" motifs in

clinical drugs. However, the rise of halogen bonding as a deliberate design tool suggests a

resurgence. Researchers should focus on:

Hybrid Molecules: Linking 4,5-dibromo-1,2,3-triazoles with coumarins or quinolines to create

dual-action agents.[1]

Radio-sensitization: Utilizing the heavy bromine atoms to enhance sensitivity to radiation

therapy in cancer treatment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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